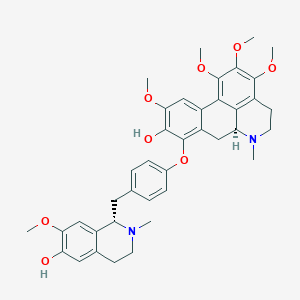

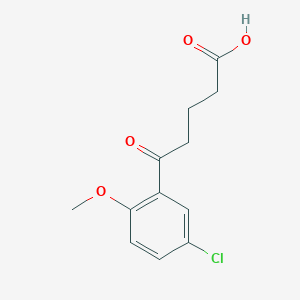

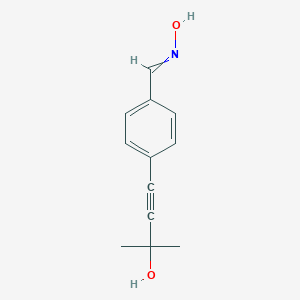

![molecular formula C13H9ClN2 B062877 6-氯-2-苯基咪唑并[1,2-a]吡啶 CAS No. 168837-18-1](/img/structure/B62877.png)

6-氯-2-苯基咪唑并[1,2-a]吡啶

描述

Synthesis Analysis

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and related compounds involves several key reactions. 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to produce derivatives of 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, which offer a pathway to cyanines through further reaction with malononitrile (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987). Another synthesis approach involves the Friedländer synthesis, which has been used to prepare 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a compound structurally similar to 6-Chloro-2-phenylimidazo[1,2-a]pyridine, highlighting the versatility of synthetic routes for this class of compounds (Lindström, 1995).

Molecular Structure Analysis

X-ray diffraction data have been pivotal in determining the crystal and molecular structure of 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-one, a closely related compound, offering insights into the structural characteristics of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives. These structures provide a foundation for understanding the electronic and spatial configuration that governs the reactivity and properties of these compounds (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives are diverse. For instance, palladium- and copper-catalyzed aminations have been employed to prepare novel 6-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the compound's versatility in undergoing chemical transformations (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Physical Properties Analysis

The physical properties of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For example, the high crystallinity of 2-phenylimidazo[1,2-a]pyridine, a compound closely related to 6-Chloro-2-phenylimidazo[1,2-a]pyridine, has been noted, which can be purified by direct recrystallization or silica gel column chromatography, indicating the importance of physical properties in the handling and application of these compounds (Santaniello, Price, & Murray, 2017).

科学研究应用

2-苯基咪唑并[1,2-a]吡啶的合成

该化合物用于从苯乙酮、[Bmim]Br3 和 2-氨基吡啶在无溶剂条件下一锅合成 2-苯基咪唑并[1,2-a]吡啶。 此过程以 72% 到 89% 的优异产率生成相应的 2-苯基咪唑并[1,2-a]吡啶 .

药理学性质

咪唑并[1,2-a]吡啶,包括 6-氯-2-苯基咪唑并[1,2-a]吡啶,已被证明具有广泛的有用药理学性质。 这些包括抗炎、抗原生动物、抗病毒、抗溃疡、抗菌、抗真菌、抗疱疹以及治疗丙型肝炎和艾滋病毒 .

儿茶酚酶催化剂

该化合物与铜(II)盐结合形成的配合物对儿茶酚氧化为邻苯醌表现出优异的催化活性。 这些配合物的氧化效率取决于几个因素,包括配体上取代基的性质以及铜盐的阴离子 .

生物氧化

该化合物在酚类生物氧化为醌类的过程中起作用,这一过程在许多领域具有广泛的应用。 该过程由生物系统中的酶催化 .

黑色素生物合成

该化合物参与黑色素的生物合成,这是所有生物体中一个至关重要的过程。 黑色素负责皮肤、头发和眼睛的颜色 .

节肢动物的防御反应

该化合物在节肢动物的防御反应中起作用。 酚类氧化为醌类的过程,该化合物参与其中,是这些防御反应的一部分 .

作用机制

Target of Action

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a pyridine derivative .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can affect a variety of biological pathways due to their diverse bioactivity .

Result of Action

It is known that imidazo[1,2-a]pyridines can exhibit a wide range of bioactivities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors, including the use of solvents and catalysts, as well as the application of microwave irradiation .

安全和危害

未来方向

While specific future directions for 6-Chloro-2-phenylimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests potential future research directions in these areas.

属性

IUPAC Name |

6-chloro-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYBUECMVNTZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351293 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

168837-18-1 | |

| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)